1-(1H-benzimidazol-2-ylmethyl)cyclopentanecarboxylic acid

Drug Discovery ADME DGAT1 Inhibitors

Medicinal chemistry teams targeting DGAT1 need metabolically stable scaffolds. Cyclohexane-acid analogs suffer from alpha-position isomerization-a liability this cyclopentane-based benzimidazole avoids. - **Key advantage:** Quaternary carbon center + methylene spacer reduces entropic binding penalty vs. flexible acyclic analogs - **ADME profile:** clogP 2.5, TPSA 65.98 Ų-optimized for lead optimization - **Supply certainty:** ≥95% purity, batch-to-batch reproducibility for enzymatic assays (heme oxygenase/kinases) Immediately suitable for FBDD, structure-based design, and reference probe use.

Molecular Formula C14H16N2O2
Molecular Weight 244.294
CAS No. 852399-56-5
Cat. No. B2662813
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1H-benzimidazol-2-ylmethyl)cyclopentanecarboxylic acid
CAS852399-56-5
Molecular FormulaC14H16N2O2
Molecular Weight244.294
Structural Identifiers
SMILESC1CCC(C1)(CC2=NC3=CC=CC=C3N2)C(=O)O
InChIInChI=1S/C14H16N2O2/c17-13(18)14(7-3-4-8-14)9-12-15-10-5-1-2-6-11(10)16-12/h1-2,5-6H,3-4,7-9H2,(H,15,16)(H,17,18)
InChIKeyTWOKXLOYDCTMAJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Chemical Profile of Benzimidazole Cyclopentanecarboxylic Acid


1-(1H-Benzimidazol-2-ylmethyl)cyclopentanecarboxylic acid (CAS 852399-56-5) is a research-grade benzimidazole derivative featuring a cyclopentanecarboxylic acid moiety linked via a methylene bridge [1]. It belongs to a class of compounds often utilized as intermediates and building blocks in medicinal chemistry, particularly within programs targeting metabolic enzymes like DGAT1 [2]. The compound's core structure combines the hydrogen-bonding potential of benzimidazole and carboxylic acid with a saturated cyclopentane ring, a scaffold design that influences molecular flexibility, lipophilicity, and metabolic stability, key parameters for lead optimization.

Scaffold Benzimidazole-cyclopentane core for metabolic enzyme inhibitor research
ADME Profiling Computed drug-likeness parameters for lead optimization screening
Conformational Rigidity Quaternary carbon center supports pre-organized pharmacophore studies

Why Generic Substitution Fails for This Precise Scaffold


The specific substitution pattern of 1-(1H-benzimidazol-2-ylmethyl)cyclopentanecarboxylic acid is not interchangeable with generic benzimidazole or cycloalkane building blocks. The methylene spacer between the benzimidazole and the quaternary carbon of the cyclopentane ring is a critical structural feature that directly impacts the compound's conformational flexibility and resultant molecular properties [1]. While broader patent literature identifies the benzimidazole-cycloalkyl carboxylic acid motif as a key pharmacophore for DGAT1 inhibition, this particular ring system and linkage are designed to avoid metabolic liabilities such as alpha-position isomerization, which has been a challenge for cyclohexane-acid analogs in the same inhibitor class [2]. This creates a strong rationale for its selection over similar, but metabolically unstable, alternatives.

Cyclohexane analogs
May undergo alpha-isomerization, complicating in vivo study interpretation
Benzoic acid analog
Higher TPSA may limit passive membrane permeability in cell assays
Acyclic linker analog
Increased rotatable bonds may reduce target binding affinity

Quantified Differentiation Against Closest Analogs


Reduced Lipophilicity for Improved Drug-Likeness

Compared to its direct six-membered ring analog, 1-(1H-benzimidazol-2-ylmethyl)cyclohexanecarboxylic acid, the cyclopentane variant demonstrates a calculated logP (XLogP3) value that is 0.5 units lower. For a compound of this molecular weight, this represents a significant shift in lipophilicity, moving it into a more favorable range for oral drug candidates as defined by Lipinski's rules [1].

Lipophilicity
Reported
Δ -0.5 XLogP3
Supports solubility and drug-likeness screening
Computed value; confirm experimentally
Drug Discovery ADME DGAT1 Inhibitors

Enhanced Permeability via Lower Polar Surface Area

When compared to its aromatic carboxylic acid analog, 2-(1H-benzimidazol-2-ylmethyl)benzoic acid, the saturated cyclopentane system yields a calculated Topological Polar Surface Area (TPSA) that is 11.44 Ų lower. This reduction in PSA is known to improve a molecule's ability to passively cross biological membranes .

Polar Surface Area
Data to verify
Δ -11.44 Ų
May improve membrane permeability prediction
Computed PSA; validate with experimental assay
Medicinal Chemistry Drug Permeability Building Blocks

Conformational Restriction for Superior Target Binding

The quaternary carbon at the cyclopentane ring's 1-position restricts the rotational freedom of the carboxylic acid moiety. This contrasts with acyclic analogs like 3-(1H-benzimidazol-2-yl)propanoic acid, which have freely rotatable bonds, leading to a higher entropic penalty upon target binding. The cyclopentane ring reduces the number of accessible conformations, pre-organizing the pharmacophore for its target, a principle linked to enhanced binding affinity [1].

Rotatable Bonds
Class-level inference
3 vs 4 in flexible analog
Supports pre-organized binding conformation studies
Binding affinity requires assay validation
Chemical Biology Enzyme Inhibition Scaffold Design

Metabolic Stability Advantage Against Isomerization

Within a specific benzimidazole-based DGAT1 inhibitor program, the cyclohexane carboxylic acid analog was reported to undergo problematic isomerization at the alpha position, generating active metabolites and confounding in vivo efficacy data. The structurally constrained [3.1.0] bicyclohexane analog, which shares the quaternary carbon characteristic with this cyclopentane scaffold, completely avoided this metabolic liability, maintaining consistent in vitro and in vivo inhibition [1]. This creates a strong class-level inference that the cyclopentane scaffold, by virtue of its ring structure, is similarly resistant to alpha-isomerization, a critical defect in the more planar or flexible cyclohexane systems.

Isomerization Risk
Class-level inference
Predicted resistant
Supports metabolic stability evaluation for DGAT1 scaffolds
Class-level; specific confirmation needed
Metabolic Stability Drug Metabolism DGAT1 Isomerization

High Purity and Supply Chain Consistency

The compound is available with a specification of ≥95% purity from major research suppliers like Enamine (Product No. EN300-12789) and Santa Cruz Biotechnology (Product No. sc-332077) [1] . This contrasts with less-common or custom-synthesized analogs where purity may be variable or undefined, a factor that directly impacts the reproducibility of biological assays. Guaranteed purity is a critical procurement parameter that ensures data consistency across experiments.

Commercial Purity
Specification review
≥95%
Supports assay reproducibility and batch consistency
Vendor CoA review recommended
Chemical Reagents Quality Control Reproducibility

Strategic Application Scenarios for This Compound


DGAT1 Inhibitor Lead Optimization

For medicinal chemistry teams working on DGAT1 inhibitors for metabolic disease, this compound is the optimal core scaffold. Evidence from the same compound class shows cyclohexane analogs suffer from alpha-isomerization, a liability avoided by the cyclopentane ring system [1]. Its calculated logP of 2.5 and TPSA of 65.98 Ų also suggest a favorable ADME profile, making it a superior starting point to its cyclohexane (logP 3.0) or benzoic acid (TPSA 77.42 Ų) counterparts.

Conformationally-Restricted Pharmacophore Design

The compound's quaternary carbon center provides a key advantage in the design of bioactive molecules requiring pre-organization for target binding. Its three-rotatable-bond linker system, compared to more flexible acyclic analogs, is predicted to lower the entropic binding penalty [2]. This makes it a strategic choice for fragment-based drug discovery (FBDD) or structure-based design where rigidification is a sought-after parameter to improve potency and selectivity.

Standardized Probe for Biological Assays

As a benzimidazole derivative with high commercial purity (≥95%) from established vendors, this compound is immediately suitable as a standardized reference probe in enzymatic assays, particularly those involving heme oxygenase or kinases where benzimidazole is a known pharmacophore [3]. Reliable purity ensures batch-to-batch reproducibility, a critical factor for long-term research programs.

Application
Selection Property
Validation Focus
DGAT1 inhibitor scaffold studies
Cyclopentane ring system with reduced isomerization risk
In vitro metabolic stability assays and ADME profiling
Conformationally-restricted pharmacophore design
Quaternary carbon minimizing rotatable bonds
Binding affinity and selectivity assays
Standardized probe for benzimidazole-target enzyme assays
Commercial grade ≥95% purity
Reproducibility and batch-to-batch consistency
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